molecular formula C10H10N4O2S B15474816 Pyridine, 2,2'-sulfonylbis(5-amino- CAS No. 51706-27-5

Pyridine, 2,2'-sulfonylbis(5-amino-

Cat. No.: B15474816
CAS No.: 51706-27-5
M. Wt: 250.28 g/mol
InChI Key: RCOWHCZLRLBOKU-UHFFFAOYSA-N
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Description

Pyridine, 2,2'-sulfonylbis(5-amino-) (CAS: CID 3040107) is a sulfonated bipyridine derivative with the molecular formula C₁₀H₁₀N₄O₂S and systematic name 6-(5-aminopyridin-2-yl)sulfonylpyridin-3-amine . Its structure features two pyridine rings linked by a sulfonyl (-SO₂-) group, with amino (-NH₂) substituents at the 5-positions of each pyridine moiety. Key properties include:

  • SMILES: C1=CC(=NC=C1N)S(=O)(=O)C2=NC=C(C=C2)N
  • InChIKey: RCOWHCZLRLBOKU-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values for adducts range from 151.7 Ų ([M+H]⁺) to 163.7 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

CAS No.

51706-27-5

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

6-(5-aminopyridin-2-yl)sulfonylpyridin-3-amine

InChI

InChI=1S/C10H10N4O2S/c11-7-1-3-9(13-5-7)17(15,16)10-4-2-8(12)6-14-10/h1-6H,11-12H2

InChI Key

RCOWHCZLRLBOKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)S(=O)(=O)C2=NC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The most structurally analogous compound is [2,2'-Bipyridine]-5,5'-diamine (CAS: 52382-48-6), which shares the bipyridine backbone and amino substituents but lacks the sulfonyl linkage. A detailed comparison is provided below:

Property Pyridine, 2,2'-Sulfonylbis(5-amino-) [2,2'-Bipyridine]-5,5'-Diamine
Molecular Formula C₁₀H₁₀N₄O₂S C₁₀H₁₀N₄
Molecular Weight (g/mol) 250.28 186.22
Functional Groups Sulfonyl (-SO₂-), two amino (-NH₂) Direct C-C bond, two amino (-NH₂)
Key Structural Feature Sulfonyl bridge Direct bipyridine linkage
Predicted CCS ([M+H]⁺, Ų) 151.7 Not reported
CAS Number CID 3040107 52382-48-6
Synthetic Utility Potential linker for metal coordination Ligand for metal complexes

The sulfonyl group in the target compound increases its molecular weight by 64 g/mol (contributed by SO₂) and introduces polarity, which may influence solubility and reactivity compared to the non-sulfonated analog .

Functional and Application Differences

  • In contrast, [2,2'-Bipyridine]-5,5'-diamine’s direct C-C bond allows for rigid planar geometry, ideal for chelating transition metals .
  • Spectroscopic Properties : Collision cross-section data for the sulfonated compound suggests a larger molecular footprint than typical bipyridines, which could impact its behavior in mass spectrometry or chromatography .
  • Safety and Handling: Limited data are available for both compounds.

Q & A

Q. Table 1: GHS Hazard Classification (Based on Analogous Pyridine Derivatives)

Hazard CategoryClassification CodePrecautionary Measures
Acute Toxicity (Oral)Category 1Avoid ingestion; use PPE
Skin IrritationCategory 2Wear gloves/lab coats
Serious Eye DamageCategory 1Use safety goggles
Respiratory IrritationCategory 3Work in ventilated areas
Data derived from analogous terpyridine compounds .

What synthetic routes are commonly employed for Pyridine, 2,2'-sulfonylbis(5-amino-) derivatives?

Basic Question
Methodological Answer:
A widely used method involves multi-step functionalization :

Sulfonation: Introduce sulfonyl groups via reaction with sulfonic acid derivatives under controlled pH (e.g., H₂SO₄ catalysis) .

Amination: Use hydroxylamine sulfate or palladium-catalyzed cross-coupling to attach amino groups at specific positions .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Key Considerations:

  • Monitor reaction temperature (e.g., 140–150°C for amination) to avoid decomposition .
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

How can researchers resolve contradictions in spectroscopic data for Pyridine, 2,2'-sulfonylbis(5-amino-) derivatives?

Advanced Question
Methodological Answer:
Discrepancies in NMR, IR, or mass spectra often arise from isomeric by-products or solvent interference . Strategies include:

  • Multi-Technique Cross-Validation:
    • ¹H/¹³C NMR: Compare peak splitting patterns with computational predictions (DFT calculations).
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (±0.001 Da tolerance).
  • Chromatographic Purity Checks: Use HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions for re-analysis .
  • Crystallography: Obtain single-crystal X-ray structures to unambiguously confirm stereochemistry .

What strategies optimize reaction conditions for high-yield synthesis of Pyridine, 2,2'-sulfonylbis(5-amino-)?

Advanced Question
Methodological Answer:
Optimization requires systematic parameter tuning:

  • Catalyst Screening: Test Pd(OAc)₂, Xantphos, or CuI for cross-coupling efficiency .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility.
  • Temperature Gradients: Use microwave-assisted synthesis for rapid heating/cooling cycles to suppress side reactions .
  • Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation.

Case Study: A 72% yield was achieved for a related pyridine derivative using Pd-catalyzed amination at 110°C in DMF .

What characterization techniques are critical for confirming the structure of Pyridine, 2,2'-sulfonylbis(5-amino-)?

Intermediate Question
Methodological Answer:

  • Elemental Analysis: Verify C, H, N, S content (±0.3% deviation) .
  • FTIR Spectroscopy: Identify sulfonyl (S=O stretch: 1350–1300 cm⁻¹) and amino (N–H bend: 1600–1500 cm⁻¹) groups .
  • UV-Vis Spectroscopy: Assess π→π* transitions in pyridine rings (λmax ~260–280 nm) to confirm conjugation .

How can researchers analyze and mitigate by-product formation during synthesis?

Advanced Question
Methodological Answer:

  • By-Product Identification: Use LC-MS to detect impurities; compare retention times with known standards .
  • Reaction Kinetic Modeling: Apply pseudo-first-order rate laws to identify steps prone to side reactions (e.g., over-sulfonation).
  • Additive Screening: Introduce scavengers (e.g., molecular sieves for water removal) or inhibitors (e.g., TEMPO for radical quenching).

Example: In a terpyridine synthesis, adjusting the H₂SO₄ concentration reduced tar formation by 40% .

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